3-Bromo-1H-pyrrolo[3,2-b]pyridine
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 23688-47-3) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine scaffold. This structure positions the bromine atom at the 3-position of the pyrrolo[3,2-b]pyridine core, rendering it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via bromination of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) using reagents such as pyridinium tribromide, achieving high yields (~87%) . Its electron-deficient aromatic system and bromine substituent make it a key substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate bioactive molecules or functional materials .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNDTQPKDGOBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657104 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-47-3 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrolo[3,2-b]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with ligands like triphenylphosphine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds or arylamines.
Reduction Reactions: The major product is 1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolo[3,2-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of brominated pyrrolopyridines are highly dependent on substituent positions and electronic properties. Key analogs include:
Key Observations :
- Bromine Position : Bromine at the 3-position (as in the target compound) favors electrophilic substitution at the 5- and 6-positions due to electron-withdrawing effects . In contrast, 5-bromo analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) undergo regioselective formylation at the 3-position .
- Halogen Synergy : Dual halogenation (e.g., 3-Bromo-5-chloro derivatives) increases reactivity in nucleophilic aromatic substitution, critical for kinase inhibitor development .
- Functional Group Compatibility : Carbaldehyde (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde) and boronic ester derivatives enable diverse cross-coupling pathways for drug discovery .
Pharmaceutical Relevance
- Antiviral Agents : 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives are intermediates in synthesizing benzofuran-pyridine hybrids for respiratory and inflammatory diseases .
- Kinase Inhibitors : 3-Bromo-5-chloro analogs serve as precursors for JAK2/STAT3 inhibitors, demonstrating IC₅₀ values <100 nM in preclinical models .
- Antitumor Candidates : 3-Nitro-7-bromo derivatives are reduced to amines and acylated to form nicotinamide conjugates with antiproliferative activity (e.g., N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide, 36% yield) .
Material Science
- π-Conjugated Polymers: Dithieno[3,2-b:2',3'-d]pyridine donors, derived from brominated pyrrolopyridines, are integrated into donor-acceptor copolymers for organic electronics .
Physicochemical Properties
| Property | This compound | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine |
|---|---|---|---|
| XLogP3 | 1.8 | 1.8 | 1.6 |
| Topological Polar Surface Area | 28.7 Ų | 28.7 Ų | 74.5 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Insights :
- Lower XLogP3 values (1.6–1.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted drugs.
- Nitro-substituted analogs exhibit higher polar surface areas (74.5 Ų), enhancing solubility but reducing membrane permeability .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 3-position of the pyrrolo[3,2-b]pyridine ring. Its molecular formula is with a molecular weight of 197.04 g/mol. The compound typically appears as a light yellow to orange powder or crystal and has a melting point between 186 °C and 193 °C.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which play a crucial role in various cancers. Inhibition of these receptors can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
- Cell Proliferation : Studies indicate that derivatives of this compound can significantly suppress the proliferation of cancer cell lines, such as breast cancer cells (4T1) by inducing apoptosis and inhibiting migration and invasion .
In Vitro Studies
A summary of findings from key studies on the biological activity of this compound derivatives is presented in the table below:
Case Studies
Case Study 1: FGFR Inhibition
A study reported the synthesis and evaluation of several pyrrolo[2,3-b]pyridine derivatives, including those closely related to this compound. Compound 4h exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM across different FGFR types. This compound not only inhibited proliferation but also induced significant apoptosis in breast cancer cell lines .
Case Study 2: Antitumor Activity
Another investigation into various derivatives showed moderate to excellent antitumor activities against multiple cancer cell lines. The biological evaluations indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their ability to target critical pathways involved in tumor growth and metastasis .
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : A common approach involves direct bromination of the pyrrolopyridine core. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is synthesized via the Duff reaction, where hexamine and acetic acid are used to introduce a formyl group at the 3-position of the brominated scaffold . Alternatively, regioselective bromination using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours achieves high yields (100%) for derivatives like 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . Purification typically employs silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate) .
Q. How is the structure of this compound characterized in synthetic workflows?
- Methodological Answer : Structural confirmation relies on and NMR spectroscopy. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears as a singlet at δ 9.93 ppm, while aromatic protons resonate between δ 8.46–8.55 ppm in DMSO-d . Mass spectrometry (HRMS) and elemental analysis further validate molecular composition, as seen in derivatives like N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide, where HRMS confirmed [M+H] at 315.1237 .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?
- Methodological Answer : The bromine atom at the 3-position serves as a handle for Pd-catalyzed couplings. For example, reacting 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 3,4-dimethoxyphenylboronic acid under argon, using Pd(PPh) and KCO in toluene/ethanol (3:1) at 105°C, yields 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives in 58% yield . Optimizing solvent ratios (e.g., dioxane/water) and catalyst loading (2 mol%) improves regioselectivity and efficiency .
Q. What strategies address contradictions in regioselectivity during bromination or nitration of pyrrolopyridine scaffolds?
- Methodological Answer : Conflicting regioselectivity arises from competing electronic and steric effects. For bromination, using NBS in DMF at controlled temperatures (0–20°C) favors the 3-position . In nitration, careful addition of HNO/HSO at 0°C minimizes side reactions, as demonstrated in the synthesis of 3-nitro-4-amino-1H-pyrrolo[2,3-b]pyridine . Computational modeling (DFT) or directing groups (e.g., tosyl protection) can further guide reactivity .
Q. How are structure-activity relationships (SAR) studied for this compound derivatives in kinase inhibition?
- Methodological Answer : SAR studies involve systematic substitution at the 3- and 5-positions. For example, replacing bromine with ethynylphenyl groups (e.g., 3-(4-fluorophenylethynyl)) enhances kinase binding affinity, as shown in derivatives with IC values <100 nM . Functionalization with sulfonamide or acyl groups (e.g., nicotinamide) improves solubility and metabolic stability, critical for in vivo efficacy .
Q. What are the challenges in optimizing this compound derivatives as GluN2B-selective negative allosteric modulators?
- Methodological Answer : Key challenges include balancing brain penetration and reducing off-target effects (e.g., CYP450 inhibition). Lead optimization for GluN2B modulators involves introducing lipophilic substituents (e.g., trifluoromethyl) to enhance blood-brain barrier permeability while minimizing hERG channel binding . Metabolite identification (e.g., using LC-MS) guides structural tweaks to improve pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for similar Suzuki couplings?
- Methodological Answer : Yield variations often stem from differences in catalyst batches, solvent purity, or reaction scaling. For instance, Pd(PPh) activity can degrade with improper storage, leading to reduced yields . Reproducibility is improved by standardizing degassing procedures (argon purging) and using fresh boronic acid derivatives. Cross-referencing NMR data (e.g., shifts for tosyl-protected intermediates) ensures consistent product identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
